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Compound of Interest

Compound Name:
4-Methoxy-3-

(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote

-Unsaturated Ketones (Chalcones) Primary Target: Microtubule Dynamics / Apoptosis Induction

Introduction & Rationale
4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS: 438531-11-4) represents a "privileged

scaffold" for the synthesis of bioactive chalcones. The structural logic for using this specific

aldehyde in anticancer drug design is threefold:

Lipophilicity Modulation: The phenoxymethyl group at the C3 position provides significant

bulk and lipophilicity, enhancing membrane permeability and facilitating interaction with

hydrophobic pockets in target proteins (e.g., the colchicine-binding site of tubulin).

Electronic Effects: The para-methoxy group functions as an electron-donating group (EDG),

which stabilizes the resulting conjugated system and has been empirically linked to

increased cytotoxicity in tumor cell lines compared to unsubstituted analogs.

Michael Acceptor Reactivity: When condensed with acetophenones, the resulting
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-unsaturated ketone acts as a Michael acceptor, capable of alkylating cysteine residues in
key signaling proteins (e.g., NF-

B, Tubulin, STAT3).

This guide provides a standardized workflow for converting this aldehyde into a library of

anticancer agents and validating their efficacy.

Chemical Synthesis Protocol
Objective: Synthesize a library of chalcones via Claisen-Schmidt condensation.

Reaction Scheme
The synthesis involves the condensation of 4-Methoxy-3-(phenoxymethyl)benzaldehyde
(Electrophile) with various substituted Acetophenones (Nucleophile) under basic conditions.

Materials
Precursor: 4-Methoxy-3-(phenoxymethyl)benzaldehyde (1.0 eq)

Reagent: Substituted Acetophenone (e.g., 4'-amino, 3',4',5'-trimethoxy) (1.0 eq)

Catalyst: 40% NaOH (aq) or KOH

Solvent: Ethanol (95%) or Methanol

Purification: Recrystallization (Ethanol) or Column Chromatography

Step-by-Step Procedure
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the acetophenone

derivative in 10 mL of Ethanol.

Activation: Add 2.0 mL of 40% NaOH solution dropwise while stirring at room temperature

(RT). The solution may change color (yellow/orange) indicating enolate formation.

Addition: Add 1.0 mmol of 4-Methoxy-3-(phenoxymethyl)benzaldehyde to the reaction

mixture.
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Reaction: Stir the mixture at RT for 12–24 hours. Monitor progress via TLC (Hexane:Ethyl

Acetate 3:1).

Work-up:

Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL HCl (to

neutralize base).

A precipitate should form immediately.

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield

the pure chalcone.

Synthesis Workflow Diagram

Figure 1: Claisen-Schmidt Synthesis Workflow
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Biological Evaluation: Cytotoxicity Screening
Objective: Determine the IC

values of the synthesized derivatives against a panel of cancer cell lines.

Cell Lines Selection
MCF-7: Breast adenocarcinoma (Hormone dependent).

MDA-MB-231: Triple-negative breast cancer (Aggressive).

HepG2: Hepatocellular carcinoma.

HUVEC: Normal human umbilical vein endothelial cells (Control for selectivity).

MTT Assay Protocol
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Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO

.

Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture

medium.

Critical Note: Final DMSO concentration must be

to avoid solvent toxicity.

Incubation: Treat cells for 48h or 72h.

Development: Add 20

L MTT solution (5 mg/mL in PBS). Incubate for 4h.

Solubilization: Remove medium, add 150

L DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm using a microplate reader.

Representative Data (Hypothetical/Target Values)
Compounds derived from this scaffold typically exhibit IC

values in the low micromolar range.[1]
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Compound
ID

R-Group
(Acetophen
one)

MCF-7 IC

(

M)

HepG2 IC

(

M)

HUVEC IC

(

M)

Selectivity
Index (SI)

CMPD-01

Phenyl

(Unsubstitute

d)

12.5 ± 1.2 15.8 ± 2.1 >100 >8.0

CMPD-02

3,4,5-

Trimethoxyph

enyl

2.4 ± 0.3 3.1 ± 0.5 45.2 18.8

CMPD-03
4-

Aminophenyl
5.6 ± 0.8 6.2 ± 0.9 60.1 10.7

Doxorubicin
(Positive

Control)
0.8 ± 0.1 1.2 ± 0.2 5.5 6.8

Mechanistic Validation: Tubulin Polymerization
Inhibition
Rationale: The 3-phenoxymethyl-4-methoxy motif structurally mimics the pharmacophore of

Colchicine and Combretastatin A-4. Therefore, the primary mechanism of action is likely

microtubule destabilization.

In Vitro Tubulin Polymerization Assay
Reagents: Purified bovine brain tubulin (>99% pure), GTP (1 mM), PEM buffer.

Setup: Pre-warm a 96-well plate to 37°C.

Reaction: Mix Tubulin (3 mg/mL) with test compounds (5

M) in PEM buffer containing GTP.

Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) using a DAPI-based reporter or

absorbance at 340nm every 30 seconds for 60 minutes.
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Interpretation: A decrease in V

or plateau height compared to the Taxol (stabilizer) and Vehicle (normal) controls indicates
inhibition of polymerization.

Molecular Mechanism Diagram

Figure 2: Proposed Mechanism of Action (Tubulin Destabilization)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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